molecular formula C23H24N4O4 B2596849 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide CAS No. 877631-44-2

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2596849
CAS No.: 877631-44-2
M. Wt: 420.469
InChI Key: ODNIOBJJKQDIJX-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a furan-2-yl ring and a 4-phenylpiperazine moiety, linked to a 3-nitrobenzamide group. The 4-phenylpiperazine scaffold is a common feature in many biologically active molecules and is frequently associated with affinity for various central nervous system (CNS) receptors . The nitroaromatic component can be significant for exploring specific electronic interactions and is a potential handle for further synthetic modification. Key Research Applications: • Mechanism of Action Studies: This compound may serve as a valuable intermediate or target structure in the design of novel receptor ligands. Piperazine derivatives are widely investigated for their potential as antagonists or agonists for serotonin receptors (e.g., 5-HT 7 ) and other G-protein coupled receptors (GPCRs). Research could focus on elucidating its precise mechanism of action and binding affinity profiles. • Antimicrobial Research: Analogous structures containing nitroheterocyclic and amide components have been explored for their antibacterial properties . This compound could be utilized in studies screening for activity against Gram-positive bacterial strains. • Chemical Biology & Probe Development: The structure offers potential for development as a chemical probe to study specific biological pathways, such as complement activation or other disease-relevant processes. Researchers are advised to conduct thorough safety and toxicity assessments prior to use. Handle with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c28-23(18-6-4-9-20(16-18)27(29)30)24-17-21(22-10-5-15-31-22)26-13-11-25(12-14-26)19-7-2-1-3-8-19/h1-10,15-16,21H,11-14,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNIOBJJKQDIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the furan and phenylpiperazine intermediates. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.

    Coupling Reaction: The furan and phenylpiperazine intermediates are then coupled using a suitable linker, such as an ethyl group, under controlled conditions.

    Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide moiety, which can be achieved using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The benzamide moiety can undergo substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Features Key Differences from Target Compound
N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide Furan, nitrobenzamide, methylbutenyl Lacks piperazine; allyl chain reduces polarity
8b (from ) Piperazine, chlorotrifluoromethylbenzoyl, pyridine Trifluoromethyl group increases lipophilicity
Quinoline tethered cis-vinyl triamide 5 Quinoline, furan, nitro, hydrazine Larger heterocyclic system (quinoline) adds complexity
USP 31-related compounds Nitro, furan, dimethylamino groups Focus on sulfanyl and amine oxide functionalities

Key Insights :

  • Unlike trifluoromethyl-containing analogs (e.g., 8b ), the absence of halogen substituents in the target may reduce metabolic resistance but improve solubility.

Key Insights :

  • The target compound’s synthesis likely parallels piperazine-benzamide coupling methods (e.g., ), but its furan-ethyl linkage may require specialized alkylation steps.
  • Copper-catalyzed reactions (as in ) are absent in the target’s inferred pathway, suggesting alternative strategies for furan integration.

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported ~451.5 (calc.) Anticipated nitro C=O stretch ~1700 cm⁻¹
8b () 241–242 530 EI-MS m/z 530[M]⁺
N-(Furan-2-ylmethyl)-... () 62–64 (1zz) ~328 (calc.) ¹H/¹³C NMR confirmed
USP 31 compound 7 Not reported ~311 (calc.) Sulfanyl and nitro groups

Key Insights :

  • The target’s higher molecular weight (~451.5 vs. ~328 in ) may reduce solubility but improve binding avidity.
  • Melting points for piperazine-containing analogs (e.g., 8b ) exceed 200°C, suggesting crystalline stability advantageous for formulation.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide, with the CAS number 877631-44-2, is a complex organic compound that incorporates a furan ring, a phenylpiperazine moiety, and a nitrobenzamide functional group. Its molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, and it has a molecular weight of 420.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Neuropharmacological Effects

The phenylpiperazine group is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds containing this moiety often exhibit anxiolytic and antidepressant effects. The incorporation of the furan ring could enhance these properties by improving lipophilicity and receptor binding affinity .

Although there is currently no documented mechanism of action specifically for this compound, compounds with similar structures have been shown to act through various pathways:

  • Serotonin Reuptake Inhibition : Enhancing serotonin levels in the synaptic cleft.
  • Dopamine Receptor Modulation : Affecting dopaminergic pathways which are crucial in mood regulation.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound877631-44-2C23H24N4O4Potential anticancer and neuropharmacological effects
4-Methoxybenzene sulfonamide derivative877648-20-9C23H26N4O3Antagonist in PD-L1 pathway
Ethyl 1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole derivativeNot availableNot availableActive against Trypanosoma cruzi

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various piperazine derivatives on cancer cell lines. It was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into this compound's potential.

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of piperazine derivatives. It demonstrated that modifications in the piperazine structure could lead to enhanced binding affinity for serotonin receptors, which may translate into improved antidepressant activity . This finding supports the hypothesis that this compound could possess similar effects.

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